6,7-dimethoxy-1H-indole-2-carboxylic acid 6,7-dimethoxy-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20151730
InChI: InChI=1S/C11H11NO4/c1-15-8-4-3-6-5-7(11(13)14)12-9(6)10(8)16-2/h3-5,12H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol

6,7-dimethoxy-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC20151730

Molecular Formula: C11H11NO4

Molecular Weight: 221.21 g/mol

* For research use only. Not for human or veterinary use.

6,7-dimethoxy-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
IUPAC Name 6,7-dimethoxy-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C11H11NO4/c1-15-8-4-3-6-5-7(11(13)14)12-9(6)10(8)16-2/h3-5,12H,1-2H3,(H,13,14)
Standard InChI Key BDXCJXIGUMTODB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)C=C(N2)C(=O)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an indole scaffold substituted with two methoxy groups (–OCH3_3) at the 6- and 7-positions and a carboxylic acid (–COOH) at the 2-position (Figure 1). The IUPAC name, 6,7-dimethoxy-1H-indole-2-carboxylic acid, reflects this substitution pattern. Key identifiers include:

PropertyValue
Molecular FormulaC11H11NO4\text{C}_{11}\text{H}_{11}\text{NO}_4
Molecular Weight221.21 g/mol
CAS Number66920625
SMILESCOC1=C(C2=C(C=C1)C=C(N2)C(=O)O)OC
InChIKeyBDXCJXIGUMTODB-UHFFFAOYSA-N

The methoxy groups enhance electron density on the aromatic ring, influencing reactivity and intermolecular interactions, while the carboxylic acid enables hydrogen bonding and salt formation .

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, reveal cyclic dimers stabilized by O–H⋯O hydrogen bonds between carboxylic acid groups . In 6,7-dimethoxy-1H-indole-2-carboxylic acid, similar intermolecular interactions are anticipated, with additional contributions from C–H⋯O contacts involving methoxy oxygen atoms . Infrared (IR) spectra typically show stretching vibrations for O–H (2500–3300 cm1^{-1}), C=O (1720 cm1^{-1}), and C–O (1220 cm1^{-1}) .

Synthesis and Derivatization

Functionalization Strategies

The carboxylic acid group permits further derivatization, such as amidation or esterification, to enhance bioavailability. For instance, methyl ester analogs are intermediates in antiviral drug development .

Applications in Medicinal Chemistry

Drug Design

The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Its planar structure facilitates π-π stacking with aromatic residues in enzyme active sites .

Case Study: HIV-1 Integrase Inhibitors

Researchers have optimized indole-2-carboxylic acid derivatives by introducing methoxy groups to improve metabolic stability. In silico docking studies suggest that 6,7-dimethoxy substitution reduces steric hindrance in the integrase binding pocket .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (500 MHz, CDCl3_3): δ 7.32 (s, 1H, H-3), 6.89 (s, 1H, H-4), 3.94 (s, 3H, OCH3_3), 3.92 (s, 3H, OCH3_3) .

  • IR: Peaks at 3153 cm1^{-1} (N–H), 1721 cm1^{-1} (C=O), and 1221 cm1^{-1} (C–O) .

X-ray Diffraction

Single-crystal analyses of related compounds reveal monoclinic systems (e.g., P21/cP2_1/c) with dimeric arrangements stabilized by hydrogen bonds .

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